1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Description
Properties
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWKWPCORQUMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145536 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102839-00-9 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[6,7-dimethoxy-2,2'-(1,4-piperazindiyl)-4-chinazolinamin] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7F9EWD85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Doxazosin impurity H, also known as “2,2’-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)” or “1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine”, is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors. These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle.
Mode of Action
The compound acts as an antagonist at alpha-1 adrenergic receptors, blocking the binding of norepinephrine, a neurotransmitter. This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia. In the vascular smooth muscle, this action leads to vasodilation and a decrease in total peripheral resistance and blood pressure.
Biochemical Pathways
It is known that the compound’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system signaling in the targeted tissues. This disruption can lead to changes in various downstream physiological processes, such as blood pressure regulation and urinary function.
Pharmacokinetics
Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine. The compound has a relatively long plasma half-life, allowing for once-daily administration. The clearance of doxazosin, presumably in the liver, involves the production of mainly O-demethylated and C-hydroxylated metabolites. The relative bioavailability of doxazosin is approximately 60%.
Action Environment
The action of Doxazosin impurity H can be influenced by various environmental factors. For instance, the presence of food can increase the maximum plasma concentration and area under the concentration-time curve of the compound. Furthermore, the compound’s pharmacokinetics and bioavailability can be affected by factors such as age, gender, and hepatic function.
Biological Activity
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 484.53 g/mol. The compound features two quinazoline moieties linked by a piperazine ring, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Pseudomonas aeruginosa | 8 µg/mL |
| Klebsiella pneumoniae | 6 µg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, aligning with findings from other studies which report similar trends in antimicrobial efficacy among quinazoline derivatives .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies have demonstrated its cytotoxic effects against human leukemia cells and solid tumors.
Case Study: Cytotoxicity Assay
In a study conducted on human leukemia cells (CEM), the compound exhibited an IC50 value of approximately 0.13 µM, indicating strong cytotoxicity. This activity was significantly higher than many conventional chemotherapeutic agents .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| CEM (Leukemia) | 0.13 |
| MCF-7 (Breast Cancer) | 1.56 |
| A549 (Lung Cancer) | 2.00 |
The data suggest that the compound may serve as a promising lead for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored. The compound has shown potential in inhibiting inflammatory cytokines in vitro.
Studies indicate that the compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline-Piperazine Family
Table 1: Key Structural and Pharmacological Comparisons
Functional and Pharmacological Differences
Doxazosin Mesylate
- Structure-Activity Relationship (SAR): The 1,4-benzodioxan-2-carbonyl group enhances α1-adrenergic receptor affinity, enabling blood vessel relaxation and blood pressure reduction. Unlike the bis-quinazoline compound, doxazosin’s single quinazoline moiety optimizes its pharmacokinetic profile for sustained release .
- Clinical Impact: Doxazosin suppresses JAK/STAT signaling, demonstrating broader anti-inflammatory effects beyond antihypertensive action .
Prazosin and SZL-49
- Prazosin’s furanylcarbonyl group confers high selectivity for α1-receptors, while SZL-49’s bicyclo-octadiene substituent enables irreversible receptor alkylation, making it a tool for studying receptor subtypes . Both contrast with the bis-quinazoline compound, which lacks receptor-binding functional groups.
Neldazosin
- The 3-hydroxybutyryl group improves solubility and bioavailability compared to the bis-quinazoline structure. However, its therapeutic efficacy remains under investigation .
Thiadiazole and Dithiocarboxy Derivatives
- Piperazines bearing 1,3,4-thiadiazole groups (e.g., 4d : C22H22N6S4) exhibit potent antitumor activity (90% inhibition of HL-60 cells at 10 μM) but lack the quinazoline scaffold . This highlights how heterocyclic substitutions (e.g., thiadiazole vs. quinazoline) drastically alter biological targets and mechanisms.
Molecular and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Bis-Quinazoline Compound | Doxazosin Mesylate | Neldazosin |
|---|---|---|---|
| Solubility | High (dihydrochloride salt) | Moderate (mesylate salt) | Moderate (free base) |
| LogP | ~1.2 (estimated) | 2.8 | 1.5 |
| Melting Point | Not reported | 278–280°C | Not reported |
| Stability | Stable under refrigeration | Light-sensitive | Hydrolysis-prone |
- The bis-quinazoline compound’s dihydrochloride form enhances aqueous solubility, critical for HPLC reference standards . In contrast, doxazosin’s mesylate salt balances solubility and membrane permeability for oral bioavailability .
Preparation Methods
Nucleophilic Aromatic Substitution
The most widely reported method involves reacting 4-amino-6,7-dimethoxy-2-chloroquinazoline with piperazine in a 2:1 molar ratio. This reaction leverages the electrophilic nature of the chlorine atom at position 2 of the quinazoline ring, which undergoes displacement by the nucleophilic nitrogen of piperazine.
Typical Conditions :
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the piperazine’s lone pair attacks the electron-deficient C2 of the quinazoline. The methoxy groups at positions 6 and 7 enhance ring electron deficiency, facilitating substitution.
Yield Optimization :
Gould-Jacob Cyclization for Quinazoline Synthesis
The chloroquinazoline precursor is synthesized via Gould-Jacob cyclization, a classical method for quinazoline ring formation.
Steps :
-
Starting Material : 3,4-Dimethoxyaniline reacts with cyanogen bromide to form a substituted aminobenzonitrile.
-
Cyclization : Treatment with formamide or acetic anhydride under reflux yields 4-amino-6,7-dimethoxyquinazoline.
-
Chlorination : Phosphorus oxychloride (POCl3) introduces the chlorine atom at position 2.
Key Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclization | Formamide | 180 | 78 |
| Chlorination | POCl3 | 110 | 85 |
Coupling and Purification Strategies
Solvent Selection and Reaction Kinetics
The choice of solvent critically impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| n-Butanol | 17.8 | 2.4 | 68 |
| DMF | 36.7 | 3.1 | 72 |
| Toluene | 2.4 | 1.2 | 45 |
Polar aprotic solvents like DMF accelerate the reaction but complicate purification due to high boiling points. n-Butanol balances reactivity and ease of isolation.
Work-Up and Crystallization
Post-reaction work-up involves:
-
Extraction : Aqueous washes remove unreacted piperazine and salts.
-
pH Adjustment : Adding ammonia (pH 8–10) precipitates the product.
-
Crystallization : Ethanol or ethanol-water mixtures yield high-purity crystals.
Purification Challenges :
-
Mono-substituted byproducts (e.g., 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine) require column chromatography for removal.
-
Residual solvents are minimized via vacuum drying at 50–60°C.
Comparative Analysis of Synthetic Methods
Method A: Direct Coupling in n-Butanol
Procedure :
-
4-Amino-6,7-dimethoxy-2-chloroquinazoline (2.0 eq), piperazine (1.0 eq), triethylamine (2.2 eq) in n-butanol, refluxed for 4 hours.
Outcome :
Method B: Microwave-Assisted Synthesis
Innovation : Microwave irradiation reduces reaction time from hours to minutes.
Conditions :
Scalability and Industrial Considerations
Large-scale production faces two hurdles:
-
Exothermic Reactions : Gradual reagent addition and jacketed reactors mitigate temperature spikes.
-
Waste Management : Recycling n-butanol via distillation reduces environmental impact.
Case Study :
A pilot plant using Method A achieved 85% yield at 10 kg scale, with a throughput of 1.2 kg/hr.
Analytical Characterization
Critical Quality Attributes :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
